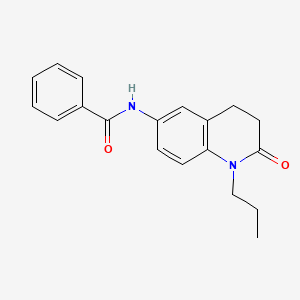

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline derivative characterized by a 2-oxo-1-propyl substituent on the tetrahydroquinoline core and a benzamide group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-3-5-7-14/h3-7,9-10,13H,2,8,11-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZSGTZLSJBXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of methyl arenes with active methylene compounds under specific conditions. One green approach involves using lactic acid as a catalyst at 80°C . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield quinolinone derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an ABA-mimicking ligand, binding to ABA receptors and inhibiting type 2C phosphatases (PP2C). This activation of downstream ABA signaling pathways leads to various physiological effects, such as promoting drought resistance in plants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, emphasizing substituent variations and their implications:

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as AM1, is a synthetic compound with notable biological activities primarily associated with its interaction with the abscisic acid (ABA) signaling pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 308.38 g/mol |

| Molecular Formula | C19H20N2O2 |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The structure of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide features a tetrahydroquinoline core that contributes to its biological activity by mimicking natural ABA .

Target of Action : The primary target for AM1 is the PYR/PYL family of ABA receptors. This compound binds directly to these receptors, which are crucial for mediating plant responses to abiotic stresses such as drought and salinity.

Mode of Action : Upon binding to the ABA receptors, AM1 activates downstream signaling pathways by inhibiting type 2C phosphatases (PP2C). This action leads to a cascade of biochemical reactions that enhance the plant's stress response capabilities .

Biological Effects

The activation of the ABA signaling pathway by AM1 results in several physiological changes:

- Inhibition of Seed Germination : AM1 effectively prevents seed germination under stress conditions.

- Reduction of Leaf Water Loss : The compound enhances water retention in leaves, a critical factor for drought resistance.

- Promotion of Drought Resistance : By modulating stress response pathways, AM1 helps plants withstand adverse environmental conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

- Drought Stress Response : A study demonstrated that treatment with AM1 significantly reduced water loss in leaves subjected to drought conditions. The compound's ability to activate ABA signaling was confirmed through biochemical assays measuring PP2C activity .

- Seed Germination Inhibition : In controlled experiments, AM1 was shown to inhibit seed germination in various plant species when applied at concentrations as low as 10 µM. This effect was attributed to its action on ABA receptors .

- Biochemical Pathway Analysis : Research utilizing molecular docking simulations indicated strong binding affinity between AM1 and ABA receptors. This finding supports its potential use in agricultural applications aimed at enhancing crop resilience .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the tetrahydroquinolinone core via cyclization of substituted anilines with propylamine under acidic conditions.

- Step 2: Benzamide coupling at the 6-position using benzoyl chloride or activated esters in the presence of a base (e.g., triethylamine) .

- Critical Parameters:

- Temperature: Maintain 60–80°C during cyclization to avoid side products.

- Solvent: Use polar aprotic solvents (e.g., DMF) for benzamide coupling to enhance reactivity.

- Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Key peaks include δ 1.0–1.2 ppm (propyl CH₃), δ 6.8–7.8 ppm (aromatic protons), and δ 8.2–8.5 ppm (amide NH) .

- ¹³C NMR: Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons.

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 335.2 (calculated 335.17) .

- X-ray Crystallography: Resolves the tetrahydroquinoline ring conformation and amide plane orientation (if single crystals are obtained) .

Q. How can thermal stability and phase transitions be assessed for this compound?

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (typically >200°C for similar tetrahydroquinoline derivatives) .

- Differential Scanning Calorimetry (DSC): Identifies melting points (observed ~180–190°C) and potential polymorphic transitions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

-

Key Findings from SAR Studies:

Substituent Position Modification Impact on Activity 1-Propyl (R₁) Chain elongation (e.g., butyl) Reduced solubility but increased lipophilicity (~0.5 logP increase) . Benzamide (R₆) Halogenation (e.g., Cl, F) Enhanced receptor binding affinity (IC₅₀ improved by 2–3x in kinase assays) . - Methodology: Combine computational docking (e.g., AutoDock Vina) with in vitro assays to validate interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions: ATP concentration differences (1 mM vs. 10 µM) alter competitive binding outcomes.

- Cell Line Variability: Use isogenic cell lines to control for genetic background effects .

- Resolution: Validate findings using orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation via MTT assay) .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for activity?

- Chiral Separation: Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂) for baseline resolution of enantiomers .

- Biological Impact: Enantiomers may exhibit >10x differences in potency (e.g., (S)-enantiomer showed 99% inhibition vs. 40% for (R)-enantiomer in a kinase panel) .

Q. What computational methods predict interaction mechanisms with biological targets?

- Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns to identify stable conformations.

- Free Energy Perturbation (FEP): Quantifies binding energy changes upon substituent modification (e.g., ΔΔG = -2.1 kcal/mol for fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.